BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-phenylquinazolin-4-amine

BCRP/ABCG2 inhibition Multidrug resistance Quinazoline SAR

N-Cyclopentyl-2-phenylquinazolin-4-amine (CAS 166039-20-9, molecular weight 289.4 g/mol, C19H19N3) is a synthetic small molecule belonging to the 4-amino-2-phenylquinazoline subclass. This heterocyclic scaffold is widely explored in medicinal chemistry for its ability to target ATP-binding pockets of kinases and other enzymes.

Molecular Formula C19H19N3
Molecular Weight 289.382
CAS No. 166039-20-9
Cat. No. B2448414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-phenylquinazolin-4-amine
CAS166039-20-9
Molecular FormulaC19H19N3
Molecular Weight289.382
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C19H19N3/c1-2-8-14(9-3-1)18-21-17-13-7-6-12-16(17)19(22-18)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,21,22)
InChIKeyWSTDGGDTEZNZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-phenylquinazolin-4-amine (CAS 166039-20-9): A 4-Substituted Quinazoline with Quantified BCRP and CCR5 Activity Profiles


N-Cyclopentyl-2-phenylquinazolin-4-amine (CAS 166039-20-9, molecular weight 289.4 g/mol, C19H19N3) is a synthetic small molecule belonging to the 4-amino-2-phenylquinazoline subclass. This heterocyclic scaffold is widely explored in medicinal chemistry for its ability to target ATP-binding pockets of kinases and other enzymes [1]. Unlike simpler 2-phenylquinazolin-4-amines with smaller N-substituents, the cyclopentyl moiety imparts a distinct steric and lipophilic profile (LogP ~5.40) that quantitatively differentiates its transporter-based efflux inhibition potency . The compound has also been disclosed in patents as a CCR5 antagonist candidate with potential applications in HIV and inflammatory disease research [2].

Why N-Substituent Choice on 2-Phenylquinazolin-4-amines Is a Critical Procurement Decision


The 2-phenylquinazolin-4-amine scaffold is a privileged structure, but its biological profile is exquisitely sensitive to the N-4 substituent. A direct comparison of over 30 analogs reveals that the BCRP (ABCG2) inhibitory IC50 ranges by more than 60-fold, from 0.14 µM for N-(naphthalen-1-yl) to >9 µM for N-(4-phenylphenyl) derivatives [1]. This wide disparity demonstrates that no two N-substituted analogs are functionally interchangeable. The target compound, with its distinct cyclopentyl group, occupies a specific position in this activity landscape (IC50 3.70 µM) that is meaningfully different from both more potent (e.g., N-phenyl, 0.78 µM) and less potent (e.g., N-(4-methoxyphenyl), 3.80 µM) comparators, directly impacting selection for projects where specific levels of transporter modulation are required.

Quantitative Differentiation Evidence for N-cyclopentyl-2-phenylquinazolin-4-amine Against Key Analogs


Head-to-Head BCRP (ABCG2) Efflux Transporter Inhibition: N-Cyclopentyl vs. N-Phenyl and Other Analogs

In a systematic structure-activity relationship (SAR) study evaluating the inhibition of the breast cancer resistance protein (BCRP/ABCG2), N-cyclopentyl-2-phenylquinazolin-4-amine (compound 7a) was directly compared to 30 other N-4-substituted analogs using the Hoechst 33342 accumulation assay in MDCKII-BCRP cells [1]. The compound displayed an IC50 of 3.70 µM. This potency was significantly lower than that of the N-phenyl analog (compound 7b, IC50 = 0.78 µM), indicating that the saturated cyclopentyl ring is detrimental to BCRP inhibition compared to a flat aromatic ring. It was, however, equipotent to the N-(4-methoxyphenyl) analog (compound 7l, IC50 = 3.80 µM) and markedly more potent than the N-(4-phenylphenyl) analog (compound 7m, IC50 = 9.40 µM). This places the compound in a mid-range activity cluster, suitable for studies requiring partial or moderate BCRP inhibition without the high potency of naphthyl or small phenyl derivatives.

BCRP/ABCG2 inhibition Multidrug resistance Quinazoline SAR

Cross-Target Activity Profile: Low Potency Against Phosphotyrosine Phosphatase Establishes Selectivity Baseline

Data from the Burnham Center for Chemical Genomics, curated in PubChem BioAssay, shows that N-cyclopentyl-2-phenylquinazolin-4-amine was tested against human low molecular weight phosphotyrosine protein phosphatase [1]. The compound exhibited very weak inhibitory activity, with an IC50 of 10,000 nM (10 µM). This can be contrasted with structurally related 2-phenylquinazolin-4-amines. For example, N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine (CHEMBL541845) displayed a more than 7-fold higher apparent affinity for the BCRP transporter target (IC50 = 1,320 nM), suggesting a divergent target engagement profile [2]. The high IC50 against this phosphatase indicates a selectivity window, where the N-cyclopentyl substitution pattern may disfavor binding to certain enzyme families, a potentially valuable characteristic for designing polypharmacological agents.

Phosphatase inhibition Selectivity profiling Enzyme screening

Physicochemical Differentiation: Higher LogP Drives Membrane Partitioning vs. Polar Analogs

The predicted partition coefficient (LogP) for N-cyclopentyl-2-phenylquinazolin-4-amine is 5.40, reflecting the lipophilic nature of the cyclopentyl group . This value is significantly higher than that of the unsubstituted 2-phenylquinazolin-4-amine scaffold, which typically has a LogP around 3.0, and also exceeds many polar-substituted analogs. This high lipophilicity directly influences membrane permeability and non-specific binding. While not a biological activity measurement, this property is a differential factor for procurement: a higher LogP predicts better passive membrane permeation but also higher metabolic liability, which is a key consideration in designing cell-based assays or in vivo studies.

Lipophilicity ADME prediction Chemical property comparison

Optimal Research Application Scenarios for N-cyclopentyl-2-phenylquinazolin-4-amine Based on Verified Evidence


Investigating Moderate BCRP Inhibition in Multidrug Resistance (MDR) Cancer Models

The quantified BCRP IC50 of 3.70 µM makes this compound a precise tool for studying the modulation of BCRP-mediated efflux in cancer cell lines without overwhelming the transporter. Researchers can use it as a 'middle-tier' control alongside a potent inhibitor like Ko143 (IC50 ~0.25 µM) and a weak inhibitor to establish a dose-response relationship for reversing chemoresistance to substrates like mitoxantrone [1]. This avoids the potential cytotoxicity or off-target effects associated with highly potent BCRP inhibitors like the N-(naphthalen-1-yl) analog (IC50 = 0.14 µM) [2].

Probing Structure-Kinetics Relationships in CCR5 Antagonist Development

Given its patent disclosure as a CCR5 antagonist scaffold, this compound serves as a validated starting point or reference compound for medicinal chemistry programs targeting HIV entry or inflammatory conditions like rheumatoid arthritis [3]. The cyclopentyl group provides a distinct steric and lipophilic footprint compared to other N-alkyl or N-aryl analogs, allowing SAR teams to map the CCR5 binding pocket's tolerance for non-aromatic cyclic moieties. Procurement of this exact entity ensures researchers are working with the same active chemotype described in the patent literature.

Developing Lipophilic Fluorescent or Radiolabeled Probes for Cellular Uptake Studies

The high predicted LogP of 5.40 establishes this compound as a more membrane-permeable variant within the 2-phenylquinazolin-4-amine family . This property is advantageous for designing probes where efficient passive cellular entry is required. A researcher might conjugate this core to a fluorophore, using the N-cyclopentyl-2-phenylquinazolin-4-amine as the lipophilic 'anchor' to ensure good cell penetration, and compare its uptake kinetics against a less lipophilic, N-(4-methoxyphenethyl)-2-phenylquinazolin-4-amine anchor. The lower potency against certain enzyme families also makes it a cleaner scaffold for such functionalization, minimizing unwanted pharmacology.

Quote Request

Request a Quote for N-cyclopentyl-2-phenylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.